Prenoverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prenoverine is a diphenylmethanol derivative that has been patented as a muscle relaxant. It exhibits significant multidrug resistance-reversal activity, making it a compound of interest in various pharmacological studies .
Preparation Methods
The synthesis of Prenoverine involves several steps, typically starting with the reaction of diphenylmethanol with appropriate reagents to introduce the necessary functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Step 1: Formation of the diphenylmethanol intermediate.
Step 2: Introduction of the ethyl and phenoxy groups through nucleophilic substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Prenoverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and ethyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Prenoverine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of diphenylmethanol derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes and its potential to reverse multidrug resistance.
Medicine: Explored as a muscle relaxant and for its potential therapeutic effects in conditions involving muscle spasms.
Mechanism of Action
Prenoverine exerts its effects primarily through its action on muscle cells. It acts as a muscle relaxant by interfering with calcium ion channels, leading to reduced muscle contractions. The molecular targets include specific receptors and ion channels involved in muscle contraction pathways.
Comparison with Similar Compounds
Prenoverine can be compared with other muscle relaxants and diphenylmethanol derivatives, such as:
Propiverine: Another muscle relaxant with anticholinergic and calcium-modulating properties.
Papaverine: An alkaloid used to treat smooth muscle spasms, with a different mechanism involving phosphodiesterase inhibition.
This compound is unique due to its specific structure and its ability to reverse multidrug resistance, which is not commonly observed in similar compounds.
Properties
CAS No. |
65236-29-5 |
---|---|
Molecular Formula |
C25H29NO2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(2-benzhydryloxyethyl)-N-methyl-1-phenoxypropan-2-amine |
InChI |
InChI=1S/C25H29NO2/c1-21(20-28-24-16-10-5-11-17-24)26(2)18-19-27-25(22-12-6-3-7-13-22)23-14-8-4-9-15-23/h3-17,21,25H,18-20H2,1-2H3 |
InChI Key |
NHXOILLCRMVISV-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=CC=C1)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
66022-25-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.